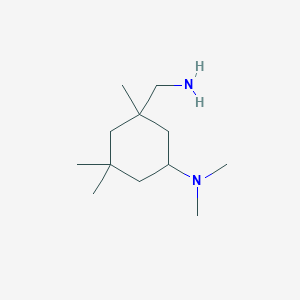![molecular formula C11H7BrN4O2 B13093914 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline typically involves the reaction of appropriate quinoline derivatives with triazole precursors. One common method includes the cyclization of 4-amino-3-mercapto-1,2,4-triazoles with α-bromodiketones under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate, ethanol or acetonitrile as solvents.
Major Products
Reduction of Nitro Group: Formation of 7-Bromo-1-methyl-4-amino-[1,2,4]triazolo[4,3-a]quinoline.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Quinolinyl-pyrazoles: Studied for their pharmacological evolution and potential as therapeutic agents.
Uniqueness
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline stands out due to its unique combination of a triazole and quinoline moiety, which imparts distinct biological activities and chemical reactivity
属性
分子式 |
C11H7BrN4O2 |
|---|---|
分子量 |
307.10 g/mol |
IUPAC 名称 |
7-bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H7BrN4O2/c1-6-13-14-11-10(16(17)18)5-7-4-8(12)2-3-9(7)15(6)11/h2-5H,1H3 |
InChI 键 |
BJFDQDNQYYUWEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


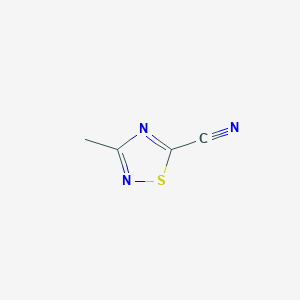
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
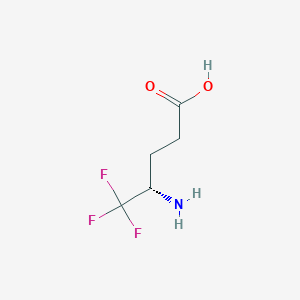
![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
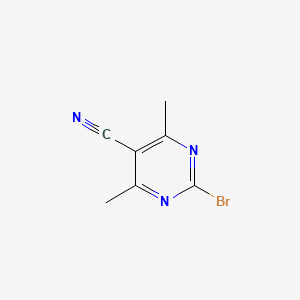
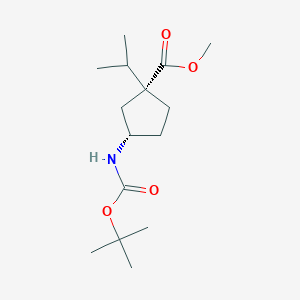
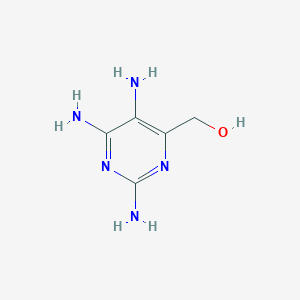
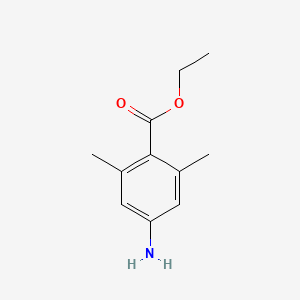
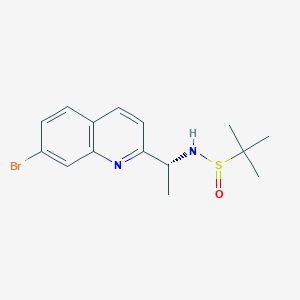
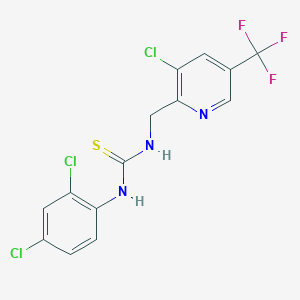
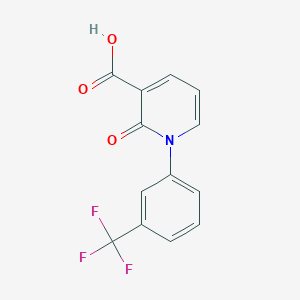
![4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)
